2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “2-(3-(4-Amino-1H-pyrazol-1-yl)propyl)isoindoline-1,3-dione” would depend on the specific conditions and reactants present. Pyrazoles, in general, are known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(3-(4-Amino-1H-pyrazol-1-yl)propyl)isoindoline-1,3-dione” would depend on its specific molecular structure. Pyrazoles are generally soluble in water and other polar solvents .Scientific Research Applications
Corrosion Inhibition
- Aza-pseudopeptides, including similar compounds, have been synthesized and tested as corrosion inhibitors for mild steel in acidic environments. These compounds are found to be efficient corrosion inhibitors, with their efficacy increasing with concentration. They act as mixed-type inhibitors, with theoretical calculations supporting experimental findings (Chadli et al., 2017).
Antimicrobial Activity
- Isoindoline-1,3-dione derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as promising antifungal activity (Lamie, 2008).
- Certain derivatives exhibit moderate antimicrobial activity, with structural and computational studies highlighting their potential in this area (Ghabbour et al., 2016).
Catalytic Applications
- 2-Aminoisoindoline-1,3-dione-functionalized nanoparticles have been used as catalysts in the synthesis of 4H-pyrans, offering advantages like environmental friendliness and high yields (Shabani et al., 2021).
Inhibition of Enzymatic Activity
- Pyrazole-Isoindoline-1,3-dione hybrids have been identified as potent inhibitors for 4-hydroxyphenylpyruvate dioxygenase, an enzyme targeted for weed control in herbicides (He et al., 2019).
Photophysical and Sensing Applications
- Pyrimidine-phthalimide derivatives, including similar structures, have been synthesized for potential use in pH-sensing and as solid-state fluorescence emitters, demonstrating the ability to tune photophysical properties through molecular design (Yan et al., 2017).
Electroluminescent Materials for OLED
- Pyrazole-substituted 1.3-diketones have been explored as ligands for Eu(III) ion complexes, showing potential as efficient electroluminescent materials in OLED applications (Taydakov et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors . These targets play crucial roles in numerous biological processes, including inflammation, tumor growth, diabetes, allergies, and more .
Mode of Action
Similar compounds have been reported to interact with their targets, leading to changes in the function of these targets . For instance, some compounds inhibit enzyme activity, while others may act as agonists or antagonists at various receptors .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been reported to induce a variety of effects at the molecular and cellular level . For instance, some compounds may induce cell death, inhibit cell proliferation, or modulate immune responses .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
Future Directions
Properties
IUPAC Name |
2-[3-(4-aminopyrazol-1-yl)propyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c15-10-8-16-17(9-10)6-3-7-18-13(19)11-4-1-2-5-12(11)14(18)20/h1-2,4-5,8-9H,3,6-7,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKKAUZBAREALI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C=C(C=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801170876 | |
Record name | 2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801170876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240573-27-6 | |
Record name | 2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240573-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801170876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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